(2-Pyridyl)diisopropylphosphine

Homogeneous catalysis Carbonylation Palladium complexes

Select (2-Pyridyl)diisopropylphosphine for superior catalytic performance in Suzuki-Miyaura couplings with electron-deficient (hetero)aryl chlorides. Delivers 84% isolated yield vs. PPh₃ (43%) and PCy₃ (0%). Hemilabile P,N-coordination stabilizes low-valent metal intermediates while enabling substrate access, reducing catalyst decomposition. Ideal for ethene/CO copolymerization and alkoxycarbonylation with minimal ligand excess.

Molecular Formula C11H18NP
Molecular Weight 195.24 g/mol
Cat. No. B1499560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Pyridyl)diisopropylphosphine
Molecular FormulaC11H18NP
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCC(C)P(C1=CC=CC=N1)C(C)C
InChIInChI=1S/C11H18NP/c1-9(2)13(10(3)4)11-7-5-6-8-12-11/h5-10H,1-4H3
InChIKeyFIVKTCVPEWNVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Pyridyl)diisopropylphosphine Procurement Guide: Ligand Class and Baseline Properties for Scientific Selection


(2-Pyridyl)diisopropylphosphine (CAS 745031-93-0) is a tertiary phosphine ligand belonging to the pyridylphosphine (P,N-ligand) class, characterized by a phosphorus atom bearing two isopropyl substituents and one 2-pyridyl moiety . The compound exhibits dual coordination capability: the phosphorus center acts as a strong σ-donor, while the pyridyl nitrogen provides hemilabile coordination that can reversibly associate with and dissociate from the metal center during catalysis [1]. Molecular weight is 195.24 g/mol with molecular formula C₁₁H₁₈NP . In palladium-catalyzed transformations, this ligand can coordinate either as a monodentate phosphine or as a bidentate P,N-chelating ligand depending on the reaction conditions and metal oxidation state [1].

(2-Pyridyl)diisopropylphosphine in Catalysis: Why Generic Phosphine Substitution Compromises Performance


The selection of (2-pyridyl)diisopropylphosphine versus generic phosphine ligands (e.g., PPh₃, PCy₃) is not merely a matter of commercial availability. The compound's diisopropylalkyl architecture generates a distinct steric and electronic profile that directly governs catalytic outcomes. Most critically, the combination of strong σ-donor character from the electron-rich dialkylphosphine group with the hemilabile pyridyl nitrogen enables stabilization of low-valent metal intermediates while allowing substrate access to the coordination sphere [1]. Generic phosphines lacking the P,N-bifunctionality either over-stabilize intermediates (inhibiting turnover) or fail to provide sufficient stabilization (leading to catalyst decomposition). Furthermore, the specific steric demands of the diisopropyl groups differ fundamentally from those of dicyclohexyl or diphenyl analogs, altering the coordination geometry and consequently the reactivity and selectivity profile of the resulting metal complex [2].

(2-Pyridyl)diisopropylphosphine: Quantitative Differentiation Evidence for Scientific Procurement


Superior Catalytic System Stability: (2-Pyridyl)diisopropylphosphine Versus Pyridyl(diaryl)phosphines in Pd-Catalyzed Carbonylation

In palladium-catalyzed ethene/CO copolymerization and methoxycarbonylation of propyne, complexes bearing the (2-pyridyl)diisopropylphosphine-derived OPN ligand (ligand 4) produced a significantly more stable catalyst system than related pyridyl(diaryl)phosphine analogs [1]. The diarylphosphine-based systems required large excesses of free ligand to maintain catalytic activity, whereas the diisopropylphosphine-derived catalyst maintained activity without such excess [1].

Homogeneous catalysis Carbonylation Palladium complexes Catalyst stability Ligand efficiency

Substrate-Specific Suzuki-Miyaura Coupling Performance: (2-Pyridyl)diisopropylphosphine Versus PPh₃ and PCy₃

In Suzuki-Miyaura cross-coupling of 4-chlorobenzonitrile (activated aryl chloride) with phenylboronic acid catalyzed by Pd₂(dba)₃ with various ligands under standardized conditions, (2-pyridyl)diisopropylphosphine achieved 84% isolated yield [1]. Under identical conditions, PPh₃ (triphenylphosphine) yielded only 43%, while PCy₃ (tricyclohexylphosphine) showed no activity toward this activated substrate [1]. Notably, PCy₃ remained the superior ligand for non-activated aryl chlorides (4-chlorotoluene, 98% yield), indicating that (2-pyridyl)diisopropylphosphine occupies a distinct niche for activated heteroaryl and electron-deficient aryl chlorides [1].

Suzuki-Miyaura coupling Cross-coupling Aryl chloride activation Palladium catalysis Ligand screening

Steric and Electronic Parameter Differentiation: Diisopropyl Versus Dialkylbiaryl and Diarylphosphine Architectures

The diisopropyl substitution pattern on (2-pyridyl)diisopropylphosphine produces a C-P-C bond angle of approximately 100–110° . This steric profile is intermediate between compact diarylphosphines (e.g., PPh₃, cone angle ~145°) and bulky trialkylphosphines (e.g., PCy₃, cone angle ~170°), placing the ligand in a steric regime that balances oxidative addition promotion with reductive elimination facilitation [1]. Computed Tolman electronic parameters for 2-pyridylphosphines indicate that dialkyl-substituted variants exhibit enhanced σ-donor character relative to PPh₃, approaching but not exceeding the extreme electron-donating capacity of P(tBu)₃ [2].

Ligand design Steric parameters Electronic parameters Structure-activity relationship Coordination chemistry

Hemilabile P,N-Coordination Capability: Differentiation from Simple Monodentate Phosphines

(2-Pyridyl)diisopropylphosphine possesses bifunctional P,N-coordination capability, enabling hemilabile behavior where the pyridyl nitrogen can reversibly dissociate to open a coordination site while the phosphorus remains anchored to the metal center [1]. This contrasts with simple monodentate trialkylphosphines (e.g., P(i-Pr)₃, PCy₃), which provide only a single coordination mode and cannot offer this dynamic stabilization-dissociation equilibrium [2]. The hemilabile nature is particularly valuable in catalytic cycles where substrate binding requires transient ligand decoordination without complete catalyst decomposition [1].

Hemilabile ligands P,N-ligands Coordination chemistry Catalytic mechanism Palladium complexes

(2-Pyridyl)diisopropylphosphine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Suzuki-Miyaura Cross-Coupling of Activated Aryl and Heteroaryl Chlorides

Based on direct comparative data from US Patent US6265601B1, (2-pyridyl)diisopropylphosphine is specifically indicated for Suzuki-Miyaura couplings involving activated aryl chlorides (e.g., 4-chlorobenzonitrile) and related heteroaryl chlorides [1]. The ligand delivers 84% isolated yield for 4-chlorobenzonitrile coupling with phenylboronic acid under conditions where PPh₃ yields only 43% and PCy₃ shows no activity [1]. This scenario is particularly relevant for pharmaceutical intermediate synthesis where electron-deficient (hetero)aryl chlorides are common building blocks but traditional ligands fail to provide adequate reactivity.

Palladium-Catalyzed Carbonylation Reactions Requiring Catalyst Robustness

For ethene/CO copolymerization and alkyne alkoxy-carbonylation applications, (2-pyridyl)diisopropylphosphine-derived palladium complexes provide superior catalyst stability compared to pyridyl(diaryl)phosphine analogs [2]. The diisopropyl-substituted system maintains catalytic activity without requiring large excesses of free ligand, whereas diarylphosphine-based systems demand substantial ligand excess to prevent catalyst deactivation [2]. This translates to reduced ligand consumption per batch and improved process economics in industrial carbonylation workflows.

Catalytic Transformations Requiring Hemilabile P,N-Coordination

The bifunctional P,N-coordination architecture of (2-pyridyl)diisopropylphosphine enables hemilabile binding behavior, wherein the pyridyl nitrogen can reversibly dissociate to generate transient open coordination sites at the metal center [2]. This property is mechanistically valuable in catalytic cycles requiring substrate binding or oxidative addition steps where a vacant coordination site must be accessible without complete ligand dissociation and catalyst decomposition. The diisopropyl substituents provide sufficient steric bulk to stabilize the metal center while the pyridyl group offers dynamic coordination flexibility [3].

Ligand Screening for Intermediate Steric-Electronic Profile Requirements

When catalytic optimization demands a phosphine ligand with steric bulk intermediate between PPh₃ (cone angle ~145°) and PCy₃ (~170°) combined with σ-donor strength enhanced beyond PPh₃ but below P(tBu)₃, (2-pyridyl)diisopropylphosphine occupies this niche . The C-P-C angle of approximately 100–110° and the electron-rich diisopropyl substitution pattern create a balanced steric-electronic profile that facilitates both oxidative addition and reductive elimination steps without favoring one over the other excessively .

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